molecular formula C11H9NO2 B122370 1-(8-Hydroxyquinolin-5-yl)ethanone CAS No. 2598-31-4

1-(8-Hydroxyquinolin-5-yl)ethanone

Cat. No. B122370
CAS RN: 2598-31-4
M. Wt: 187.19 g/mol
InChI Key: HZTCLDNADGMACV-UHFFFAOYSA-N
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Description

1-(8-Hydroxyquinolin-5-yl)ethanone, also known as Quinacetol, is a compound with the linear formula C11H9NO2 . It appears as a pale brown solid .


Synthesis Analysis

The synthesis of 1-(8-Hydroxyquinolin-5-yl)ethanone and its derivatives has been achieved through various methods. For instance, one study described the synthesis of chalcones containing 8-hydroxyquinoline using microwave irradiation . Another study reported the preparation of novel metal complexes of ligand 1-(8-Hydroxyquinolin-5-yl)ethanone .


Molecular Structure Analysis

The molecular structure of 1-(8-Hydroxyquinolin-5-yl)ethanone is characterized by a molecular weight of 187.2 g/mol . The InChI code for this compound is 1S/C11H9NO2/c1-7(13)8-4-5-10(14)11-9(8)3-2-6-12-11/h2-6,14H,1H3 .


Physical And Chemical Properties Analysis

1-(8-Hydroxyquinolin-5-yl)ethanone is a solid at room temperature . The increased polarity and water solubility of 8-hydroxyquinoline derivatives, which this compound is a part of, are factors required for their antibacterial activity .

Scientific Research Applications

Biochemistry: Metal Ion Chelation and Detection

1-(8-Hydroxyquinolin-5-yl)ethanone exhibits strong metal chelating properties due to its hydroxyquinoline moiety . It can form stable complexes with transition metals, which is useful in biochemical assays for detecting metal ions. These chelates can be used as fluorescent probes for the quantification of metal ions in biological systems, aiding in the study of metal homeostasis and metal-related disorders.

Pharmacology: Therapeutic Agent Development

The compound has been studied for its pharmacological potential, particularly in the development of antimicrobial, anticancer, and antifungal agents . Its ability to chelate metals can disrupt metal-dependent enzymatic systems in pathogens, making it a candidate for drug development. Moreover, its structural similarity to known bioactive hydroxyquinolines suggests potential for therapeutic applications.

Material Science: Organic Light-Emitting Diodes (OLEDs)

In material science, 1-(8-Hydroxyquinolin-5-yl)ethanone can be utilized in the synthesis of organic light-emitting diode (OLED) components. Its derivatives are known to be excellent electron-transporting materials due to their thermal stability and electron mobility, which are critical for efficient OLED operation.

Analytical Chemistry: Chromatographic Analysis

This compound can serve as a standard or a derivatization agent in chromatographic analysis . Its well-defined structure and properties allow for precise calibration in high-performance liquid chromatography (HPLC) and other chromatographic techniques, enhancing the detection of various analytes.

Organic Synthesis: Catalyst and Intermediate

1-(8-Hydroxyquinolin-5-yl)ethanone is a valuable intermediate in organic synthesis . It can be used to synthesize a wide range of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals. Its ketone group also offers potential for various catalytic reactions, including condensation and addition reactions.

Environmental Science: Pollutant Detection and Removal

Due to its chelating ability, this compound can be applied in environmental science for the detection and removal of heavy metals from water sources. It can be incorporated into sensors or used in water treatment processes to capture toxic metal ions, contributing to environmental monitoring and remediation efforts.

Safety and Hazards

The safety information for 1-(8-Hydroxyquinolin-5-yl)ethanone includes hazard statements H302, H315, and H319 . Precautionary statements include P261, P305+P351+P338 .

Future Directions

Compounds containing the 8-hydroxyquinoline moiety, such as 1-(8-Hydroxyquinolin-5-yl)ethanone, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could also act as leads for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

1-(8-hydroxyquinolin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7(13)8-4-5-10(14)11-9(8)3-2-6-12-11/h2-6,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTCLDNADGMACV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CC=NC2=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180643
Record name Quinacetol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(8-Hydroxyquinolin-5-yl)ethanone

CAS RN

2598-31-4
Record name Quinacetol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2598-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinacetol sulfate [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002598314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2598-31-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68447
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2598-31-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinacetol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUINACETOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KE2DMA89S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

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